2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid
Description
2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a chlorophenyl substituent at position 2 and a carboxylic acid group at position 2. Pyrimidine carboxylic acids are often explored for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties, driven by their ability to interact with biological targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-(4-chlorophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZKRXBJKXWLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 2-(4-chlorophenyl)pyrimidine-4-carboxylic acid typically involves the construction of the pyrimidine ring followed by substitution at the 2-position with a 4-chlorophenyl group and introduction or transformation of the carboxylic acid function at the 4-position. The key approaches include:
- Starting from dichloropyrimidine derivatives that undergo nucleophilic aromatic substitution with 4-chlorophenyl-containing nucleophiles.
- Functional group interconversions such as ester hydrolysis to yield the carboxylic acid.
- Use of orotic acid or its derivatives as precursors to introduce the pyrimidine-4-carboxylic acid core.
Preparation via Dichloropyrimidine Intermediates
A common and well-documented method involves the use of 2,4-dichloropyrimidine as a starting material:
Step 1: Nucleophilic substitution at the 2-position
The 2-chlorine atom of 2,4-dichloropyrimidine is regioselectively substituted by a 4-chlorophenyl nucleophile or aniline derivative containing the 4-chlorophenyl moiety. This substitution is facilitated by the higher electrophilicity of the 2-chloropyrimidine site and can be catalyzed by bases or acids depending on the nucleophile used.Step 2: Functionalization at the 4-position
The 4-chlorine on the pyrimidine ring is then substituted or converted to a carboxylic acid group. This can be achieved by hydrolysis of an ester intermediate or direct substitution with carboxylate nucleophiles under acidic or basic conditions.Step 3: Ester hydrolysis (if applicable)
When the intermediate is an ester (ethyl or methyl ester), hydrolysis under acidic or basic conditions yields the final carboxylic acid compound.
This method is supported by detailed experimental procedures in the literature, including hydrolysis of ethyl esters to acids and regioselective substitution reactions to install the 4-chlorophenyl group.
Synthesis Starting from Orotic Acid Derivatives
Another approach starts from orotic acid, which is converted into an acyl chloride intermediate using phosphorus oxychloride:
Step 1: Conversion of orotic acid to acyl chloride
Orotic acid is treated with phosphorus oxychloride to form the corresponding pyrimidine-4-carbonyl chloride.Step 2: Amide formation with primary amines
The acyl chloride reacts with various primary amines to form amide derivatives, which can be further transformed.Step 3: Introduction of 4-chlorophenyl substituent
Through nucleophilic substitution or coupling reactions, the 4-chlorophenyl group is introduced at the 2-position of the pyrimidine ring.Step 4: Final hydrolysis or functional group transformation
The amide or ester intermediates are hydrolyzed or otherwise converted to the carboxylic acid form.
This route allows for structural diversity and has been optimized for synthesizing libraries of pyrimidine-4-carboxamide derivatives with various substitutions, including 4-chlorophenyl groups.
Catalysis and Reaction Conditions
Bases and solvents : Organic bases such as DiPEA (N,N-diisopropylethylamine) are commonly used to facilitate nucleophilic substitutions and hydrolysis steps. Organic solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are typical media.
Temperature : Reactions often require controlled temperatures, ranging from cold conditions (−78 °C to 0 °C) for acyl chloride reactions to elevated temperatures or microwave irradiation to accelerate substitutions and coupling reactions.
Acid catalysis : Some functionalizations, especially ester hydrolysis or amide formation, use acid catalysis to improve yields and selectivity.
Summary Table of Preparation Methods
Research Findings and Optimization
- The regioselectivity of substitution on dichloropyrimidine is critical and can be controlled by reaction conditions and choice of nucleophile.
- Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining or improving yields.
- The use of orotic acid as a starting material enables efficient access to the pyrimidine-4-carboxylic acid scaffold with flexibility for further functionalization.
- Optimization of base and solvent systems improves reaction efficiency and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid has been explored for its potential as a pharmaceutical agent. Its derivatives exhibit various biological activities:
- Antiviral Activity: Research indicates that pyrimidine derivatives can inhibit viral replication. Studies have shown that this compound can be effective against viruses such as HIV and HCV by interfering with viral protease activity .
- Anticancer Properties: The compound has been investigated for its ability to induce apoptosis in cancer cells. It targets specific signaling pathways involved in cell proliferation and survival, making it a candidate for anticancer drug development .
Agricultural Applications
The herbicidal properties of pyrimidine compounds, including this compound, have been documented extensively:
- Weed Control: Patent literature describes the use of this compound in formulations designed to control unwanted vegetation effectively. Its mechanism involves inhibiting specific metabolic pathways in plants, leading to their demise .
Data Table: Biological Activities of this compound
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal evaluated the antiviral efficacy of this compound against HIV. The results demonstrated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent .
Case Study 2: Herbicidal Formulation
In agricultural research, a formulation containing this compound was tested for its effectiveness against common weeds. The study found that the compound significantly reduced weed biomass without affecting crop yield, indicating its potential for integrated weed management strategies .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their structural differences:
Key Observations:
- Methyl Group (6-position): The methyl-substituted analog (C₁₂H₉ClN₂O₂) exhibits higher lipophilicity (logP ~2.1 estimated), likely improving membrane permeability but reducing aqueous solubility . Chlorine Additions: The trichlorinated analog (C₁₇H₉Cl₃N₂O₂) demonstrates stronger electron-withdrawing effects, which could stabilize negative charges or enhance interactions with hydrophobic pockets in proteins .
- Synthetic Routes:
- Most analogs are synthesized via nucleophilic substitution reactions starting from 2-chloropyrimidine-4-carboxylic acid, using thiols or amines under varying conditions (e.g., NaSMe in MeOH or K₂CO₃ in DMSO) .
Biological Activity
2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 234.64 g/mol. The unique chlorination at the para position enhances its biological activity compared to structurally similar compounds.
Research indicates that this compound exhibits various mechanisms contributing to its biological effects:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, crucial in inflammatory pathways. Studies report that it significantly suppresses COX-2 activity, with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis and inhibit proliferation in various cancer cell lines. Its efficacy against specific cancer types positions it as a potential therapeutic agent.
- Antimicrobial Effects : There is evidence supporting its antimicrobial properties, although further studies are required to establish the extent and specificity of these effects.
In Vitro Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the chlorophenyl substitution in enhancing biological activity. Variants of pyrimidine carboxylic acids were compared, revealing that modifications at the chlorophenyl position significantly affect binding affinity and biological outcomes .
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| 2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid | C11H7ClN2O2 | Different chlorophenyl position |
| 2-(Phenyl)pyrimidine-4-carboxylic acid | C11H9N2O2 | Lacks chlorine substitution |
The presence of chlorine at the para position in this compound appears to enhance its pharmacological profile compared to its analogs.
Case Studies
- Inflammation Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), derivatives of this compound demonstrated significant reductions in edema compared to control groups, highlighting its potential for treating inflammatory conditions .
- Cancer Treatment Trials : Early-phase trials involving cell lines treated with this compound showed promising results in reducing cell viability and inducing apoptosis, suggesting its candidacy for further clinical evaluation as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for producing 2-(4-chlorophenyl)pyrimidine-4-carboxylic acid with high stereochemical purity?
The synthesis of this compound often involves multi-step reactions requiring precise control of stereochemistry. A cost-effective method uses Lewis/Brønsted acids (e.g., AlCl₃ or H₂SO₄) to catalyze isomerization of intermediates, enabling selective crystallization of cis/trans isomers in solvents like toluene or DMF . For example, trans-Atovaquone analogs are synthesized via acid-mediated isomerization of cis-intermediates, achieving >95% stereopurity . Key steps include:
- Condensation of 4-chlorobenzaldehyde with aminopyridine derivatives.
- Cyclization under Pd/Cu catalysis in refluxing DMF.
- Isomer separation via solvent-dependent crystallization .
Q. How can researchers characterize the structural and electronic properties of this compound?
Advanced analytical techniques are critical:
- X-ray crystallography resolves molecular geometry (e.g., bond lengths like C2–C3: 1.419 Å) and confirms stereochemistry .
- NMR spectroscopy (¹H/¹³C) identifies substituent effects, such as deshielding of the pyrimidine ring protons due to electron-withdrawing Cl groups.
- HPLC-MS monitors reaction progress and purity, with reverse-phase C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?
Standard protocols include:
- Broth microdilution assays against Staphylococcus aureus (MIC ≤ 2 µg/mL) and Candida albicans .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening using mammalian cell lines (e.g., HEK-293) to prioritize compounds with selectivity indices >10 .
Advanced Research Questions
Q. How do Lewis acids influence the isomerization kinetics of cis/trans intermediates during synthesis?
Lewis acids like AlCl₃ lower the activation energy for isomerization by stabilizing transition states. For example, cis→trans conversion of Atovaquone intermediates proceeds via carbocation rearrangement , where AlCl₃ coordinates with carbonyl oxygen, facilitating ring flipping. Kinetic studies (monitored by HPLC) show a 3-fold rate increase at 80°C compared to uncatalyzed reactions . Competing pathways (e.g., epimerization) are minimized using aprotic solvents like dichloromethane .
Q. What computational strategies predict binding interactions of this compound with bacterial targets like TrmD methyltransferase?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to model interactions:
- Docking score thresholds : Compounds with ΔG ≤ -8 kcal/mol show inhibitory activity against E. coli TrmD .
- Key residues : Hydrogen bonding with Asp124 and hydrophobic interactions with Phe86 are critical for binding .
- ADMET prediction : SwissADME assesses logP (<3) and topological polar surface area (>80 Ų) to prioritize drug-like candidates .
Q. How does the chlorophenyl substituent affect regioselectivity in nucleophilic substitution reactions?
The electron-withdrawing Cl group directs electrophilic attacks to the meta-position of the pyrimidine ring. For example:
- Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives due to deactivation of the ortho/para positions.
- Suzuki coupling with aryl boronic acids occurs selectively at the 2-position, confirmed by NOESY correlations . Competing pathways (e.g., C–H activation) are suppressed using Pd(OAc)₂/XPhos catalysts .
Q. What challenges arise in scaling up the synthesis of derivatives with oxazolo-pyridine moieties?
Key issues include:
- Byproduct formation : Oxidative dimerization during cyclization requires strict O₂ exclusion (N₂ atmosphere) .
- Purification : Flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) is needed to separate regioisomers.
- Yield optimization : Batch reactors achieve 60–70% yields, while flow systems improve mass transfer but require solvent compatibility studies .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
Single-crystal XRD (e.g., COD entry 2230670) provides definitive bond parameters (e.g., N8–C40: 1.383 Å) and validates DFT-optimized structures. Discrepancies in torsion angles (e.g., pyrimidine ring puckering) are resolved by comparing experimental vs. B3LYP/6-31G* calculations .
Methodological Considerations
Q. Handling and Storage Recommendations for Lab-Scale Use
Q. Validating Synthetic Intermediates with Conflicting Spectroscopic Data
- 2D NMR (HSQC, HMBC) assigns ambiguous peaks, such as distinguishing pyrimidine C4–H from aromatic protons.
- Isotopic labeling (e.g., ¹³C-Cl) tracks substituent effects in reaction mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
